molecular formula C8H12N2O B8715454 6-Methyl-5-propylpyridazin-3(2H)-one

6-Methyl-5-propylpyridazin-3(2H)-one

Cat. No.: B8715454
M. Wt: 152.19 g/mol
InChI Key: SFUCROHSHVRZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-5-propylpyridazin-3(2H)-one is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the pyridazinone class of heterocyclic compounds, which are recognized for their diverse biological activities. Pyridazinone derivatives have been extensively investigated as potent and selective inhibitors of Phosphodiesterase-4 (PDE4), a key enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) . Inhibiting PDE4 elevates intracellular cAMP levels, leading to broad anti-inflammatory effects, which makes this compound a valuable pharmacological tool for researching pathways involved in inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis . The specific alkyl substitutions at the 5- and 6- positions of the pyridazinone core are critical for optimizing potency and selectivity, positioning this compound as a promising lead structure for the development of new therapeutic agents . As a building block, it offers researchers a versatile template for further synthetic modification and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-methyl-4-propyl-1H-pyridazin-6-one

InChI

InChI=1S/C8H12N2O/c1-3-4-7-5-8(11)10-9-6(7)2/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

SFUCROHSHVRZQY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NN=C1C

Origin of Product

United States

Molecular Design and Computational Investigations of Pyridazinone Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure, reactivity, and spectroscopic properties of compounds like 6-Methyl-5-propylpyridazin-3(2H)-one.

A primary outcome of these calculations is the optimization of the molecule's geometry to its lowest energy state. From this stable conformation, a wealth of information can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, the generation of an electrostatic potential (ESP) map provides a visual representation of the charge distribution across the molecule. The ESP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting non-covalent interactions, such as hydrogen bonding, with biological receptors. For this compound, the carbonyl oxygen and the nitrogen atoms of the pyridazinone ring are expected to be electron-rich regions, while the hydrogen atoms are likely to be electron-poor.

Illustrative Data from Quantum Chemical Calculations:

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.2 eVElectron-accepting capacity
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and solubility

Note: The values in this table are illustrative and represent typical ranges for pyridazinone derivatives.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. This method is instrumental in drug discovery for identifying potential drug candidates and for elucidating their mechanism of action at a molecular level. For this compound, molecular docking studies would involve placing the molecule into the binding site of a relevant biological target. The selection of the target protein would depend on the therapeutic area of interest, as pyridazinone derivatives have been investigated for a wide range of activities, including as inhibitors of enzymes like cyclooxygenase (COX) or phosphodiesterase (PDE).

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their binding affinity. The scoring functions are designed to approximate the free energy of binding. A lower docking score generally indicates a more favorable binding interaction.

The analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For instance, the carbonyl oxygen of this compound could act as a hydrogen bond acceptor, while the methyl and propyl groups could engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Illustrative Molecular Docking Results:

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
Phosphodiesterase 3 (PDE3)-7.9Asn613, Gln833, Phe837

Note: The data presented here is hypothetical and serves to illustrate the typical output of a molecular docking study.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which possesses a propyl side chain, multiple low-energy conformations may exist. Identifying these stable conformers is crucial as the bioactive conformation (the one that binds to the receptor) is not necessarily the global minimum energy conformation.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. In an MD simulation, the atoms of the system (the ligand, the receptor, and the surrounding solvent) are allowed to move according to the laws of classical mechanics. This simulation generates a trajectory of the system's evolution, offering insights into the stability of the ligand-receptor complex, the flexibility of the ligand and the protein, and the role of solvent molecules.

Key analyses of an MD trajectory include the root-mean-square deviation (RMSD) to assess the stability of the system, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular interactions to determine their persistence over time. Such simulations can validate the binding poses predicted by molecular docking and provide a more accurate estimation of the binding free energy.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are highly valuable for predicting the activity of novel compounds, thus prioritizing synthetic efforts and reducing the costs associated with experimental screening.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and topological features (e.g., branching indices).

Next, a mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to correlate the descriptors with the biological activity. The predictive power of the resulting QSAR model is then rigorously validated using internal and external test sets of compounds. A validated QSAR model can then be used to predict the activity of new, untested compounds like this compound.

Illustrative QSAR Model Equation:

pIC₅₀ = 0.5 * LogP - 0.2 * (HOMO-LUMO Gap) + 0.8 * (Number of Hydrogen Bond Acceptors) + 2.5

Note: This equation is a simplified, hypothetical example of a QSAR model.

Structure Activity Relationship Sar Studies of 6 Methyl 5 Propylpyridazin 3 2h One Analogues and Pyridazinone Scaffolds

Positional Effects of Substituents on Molecular Activity

The placement of substituents on the pyridazinone ring significantly impacts the biological activity of the resulting analogues. Different positions on the heterocyclic ring offer unique vectors for substitution, and SAR studies have revealed that even minor positional shifts can lead to substantial changes in pharmacological profiles.

For instance, in a series of pyridazinone derivatives evaluated for monoamine oxidase B (MAO-B) inhibition, substitutions at the R1 and R2 positions of the pyridazinone core were explored. It was found that derivatives with an -OCH3 group at the R1 position generally exhibited higher MAO-B inhibitory activity compared to those with a -CF3 group at the same position. nih.gov Furthermore, the position of a chloro substituent on an associated phenyl ring was critical; a para-chloro substituent significantly increased MAO-B inhibitory activity compared to the unsubstituted parent structure. nih.gov

The substitution pattern on phenyl rings attached to the pyridazinone core also plays a pivotal role. For example, in a study of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives with cardiotonic activity, the nature and position of substituents on the N-phenylbenzamide moiety were critical. Compounds with specific substitution patterns, such as 2,3-dichloro or 4-amino-3-methyl, demonstrated notable cardiotonic effects. nih.gov

Research has also shown that substitutions at the C3, C4, and C6 positions of the pyridazinone ring can be beneficial for various activities. For example, a hexyl-substituent at the C3 position was found to be advantageous for quorum-sensing inhibitory activity, while a phenyl substituent at the C4 position was detrimental. researchgate.net The presence of an acetamide (B32628) side chain linked to the lactam nitrogen at the two-position of the pyridazinone ring has been shown to enhance analgesic and anti-inflammatory actions. sarpublication.com

These findings underscore the importance of substituent positioning in the design of potent and selective pyridazinone-based therapeutic agents.

Table 1: Effect of Substituent Position on MAO-B Inhibitory Activity

Compound R1 Substituent R2 Substituent (Position) MAO-B IC50 (µM) Selectivity Index (SI) for MAO-B
TR2 -OCH3 -Cl (para) 0.27 >84.96
TR16 -CF3 -Cl (para) 0.17 >235.29
TR14 - Unsubstituted >40 -

Data sourced from a study on pyridazinone derivatives as MAO-B inhibitors. nih.gov

Impact of Side Chain Modifications on Activity Profile

Modifications to the side chains appended to the pyridazinone scaffold are a key strategy for modulating the activity profile of these compounds. The nature, length, and functionality of these side chains can influence potency, selectivity, and pharmacokinetic properties.

In the development of analgesic and anti-inflammatory agents, the introduction of an acetamide side chain at the N2 position of the pyridazinone ring has been shown to be a successful strategy. sarpublication.com This modification has been linked to increased analgesic and anti-inflammatory effects with reduced ulcerogenic potential. sarpublication.com Similarly, the incorporation of arylpiperazinyl alkyl chains at the N2 position has yielded compounds with potent antinociceptive effects. sarpublication.com

For MAO-B inhibitors, the addition of a substituted benzalhydrazone moiety to the second position of the pyridazinone core was hypothesized to increase inhibitory activity, particularly with electron-withdrawing groups on the benzalhydrazone ring. nih.gov This was confirmed in a study where compounds bearing a para-chloro substituent on a phenyl ring attached to the side chain exhibited the highest potency. nih.gov

The length and composition of side chains can also impact activity. For instance, in the design of β-hairpin peptides, increasing the side-chain length of certain residues generally led to an increase in the fraction of the folded, active population. mdpi.com While not directly on pyridazinones, this principle of how side chain length affects conformation and interaction is broadly applicable in medicinal chemistry.

Table 2: Influence of Side Chain Modifications on Analgesic Activity

Base Scaffold N2 Side Chain Relative Potency
4-amino-pyridazinone Arylpiperazinylalkyl ~40 times more potent than Emorfazone

Information compiled from reviews on the pharmacological activities of pyridazinone derivatives. sarpublication.com

Steric and Electronic Factors Influencing Bioactivity

The bioactivity of pyridazinone analogues is governed by a complex interplay of steric and electronic factors. The size, shape, and electronic properties of substituents can significantly influence how a molecule interacts with its biological target.

Steric Effects: The steric bulk of substituents can play a dual role. In some cases, increased steric hindrance can negatively impact activity by preventing the molecule from fitting into the active site of a target protein. For example, occupying the ortho position of a pyridazine (B1198779) ring can increase steric demand around a metal center, potentially inhibiting the formation of an active complex. nih.gov Conversely, appropriate steric bulk can enhance selectivity or promote a specific binding conformation. For instance, the steric influence of a methyl group can hinder binding through one nitrogen atom, favoring another binding mode. nih.gov

Electronic Effects: The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, are critical for molecular interactions. In a study of pyridazine derivatives, the method was found to be tolerant to a broad range of electron-donating and withdrawing groups. nih.gov However, subtle electronic changes can lead to significant differences in activity. For example, the replacement of an -OCH3 group with a -CF3 group at the R1 position of a pyridazinone derivative resulted in varied MAO-B inhibitory activity, demonstrating the influence of electronic properties. nih.gov The introduction of electron-withdrawing groups in the benzalhydrazone ring of certain pyridazinone derivatives was hypothesized to increase MAO-B inhibitory activity. nih.gov

Computational methods, such as Activation Strain Model (ASM) and Natural Energy Decomposition Analysis (NEDA), can be employed to separate and quantify the steric and electronic contributions to the activity of catalysts, providing a deeper understanding of these effects. mdpi.com These principles are also applicable to the interaction of drug molecules with their biological targets.

A comprehensive understanding of both steric and electronic factors is essential for the rational design of pyridazinone derivatives with optimized bioactivity.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design novel compounds with improved properties while retaining desired biological activity. nih.govnih.gov These approaches are particularly relevant to the development of pyridazinone-based therapeutics, allowing for the exploration of new chemical space and the optimization of drug-like properties. researchgate.net

Scaffold Hopping: This strategy involves replacing the central core or scaffold of a molecule with a structurally different one that maintains a similar spatial arrangement of key functional groups. nih.gov This can lead to compounds with improved pharmacokinetic profiles, novel intellectual property, or different side effect profiles. For pyridazinone derivatives, this could involve replacing the pyridazinone ring with another heterocyclic system that mimics its essential binding interactions. The study of molecular scaffolds is crucial as it facilitates subsequent steps in the drug discovery pipeline, including scaffold hopping. researchgate.net

Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a molecule. researchgate.net This can involve replacing a functional group to enhance metabolic stability, improve selectivity, or simplify synthesis. nih.gov For example, a carboxylic ester might be replaced with a phosphonic ester moiety. researchgate.net In the context of pyridazinones, a phenyl ring could be replaced by a different aromatic or heteroaromatic ring to probe for improved interactions with the target protein. The pyridazine ring itself is considered a bioisostere of benzene, offering increased possibilities for molecular interactions and improved physicochemical properties. nih.gov

In one research effort, a substituted pyridazin-3-one moiety was used as a bioisosteric alternative to the phthalazine (B143731) ring of hydralazine (B1673433) in the design of new vasorelaxant agents. nih.gov This highlights the practical application of bioisosteric replacement in leveraging the favorable properties of the pyridazinone scaffold.

Both scaffold hopping and bioisosteric replacement are integral tools in modern drug design, enabling the systematic evolution of lead compounds, like those based on the 6-methyl-5-propylpyridazin-3(2H)-one scaffold, into clinical candidates. nih.govacs.org

Biochemical and Cellular Mechanism of Action Studies of Pyridazinone Compounds in Vitro and Mechanistic Focus

Enzyme Inhibition Studies

There is no available scientific literature detailing the enzyme inhibition profile of 6-Methyl-5-propylpyridazin-3(2H)-one. Research on other pyridazinone derivatives has shown activity against several enzyme targets, but these findings cannot be directly extrapolated to the specific compound .

Phosphodiesterase (PDE) Inhibition (e.g., PDE III, PDE5)

No studies were identified that evaluated the inhibitory activity of this compound against phosphodiesterase enzymes, including PDE III and PDE5.

Cyclooxygenase (COX) Isoform Inhibition

There is no published data on the effects of this compound on cyclooxygenase (COX) isoforms. While some pyridazine-based compounds have been investigated as potential COX-2 inhibitors, this research does not include the 6-methyl-5-propyl derivative.

Thromboxane A2 (TXA2) Synthetase Inhibition

The inhibitory potential of this compound against Thromboxane A2 (TXA2) synthetase has not been reported in the scientific literature.

Binding Site Analysis and Specificity

Without primary inhibition data, no binding site analyses or specificity studies for this compound are available.

Receptor Agonism/Antagonism Investigations

Investigations into the receptor binding and functional activity of this compound are absent from the current body of scientific research.

Formyl Peptide Receptor (FPR) Agonism (e.g., FPR1, FPR2, FPR3)

While a novel class of 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones has been identified as small-molecule agonists for Formyl Peptide Receptors (FPRs), studies specifically identifying or testing this compound for this activity have not been published. The existing research focuses on derivatives with different substitution patterns.

Histamine (B1213489) H3 Receptor Antagonism

Pyridazinone derivatives have been identified as potent antagonists of the histamine H3 receptor (H3R). mdpi.comsemanticscholar.org The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. rsc.org Antagonism of this receptor leads to an increase in histamine release, which in turn promotes wakefulness and cognitive enhancement. rsc.org

A series of 5-pyridazin-3-one phenoxypropylamines were optimized to improve their pharmacokinetic properties, leading to the identification of compounds with high affinity for both human and rat H3Rs. researchgate.net For instance, compound 29 (5-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2-pyridin-2-yl-2H-pyridazin-3-one) displayed high affinity with Kᵢ values of 1.7 nM for the human H3R and 3.7 nM for the rat H3R. researchgate.net This compound also demonstrated potent H3R antagonist activity in the brain. researchgate.net

Furthermore, the synthesis of novel 4,5-fused pyridazinones has yielded compounds with significant affinity for H3 receptors. nih.gov Specifically, 2,5,6,7-tetrahydrocyclopenta[d]pyridazin-1-one 5q and 5,6,7,8-tetrahydro-2H-phthalazin-1-one 5u showed high affinity at both rat and human H3 receptors and acted as potent antagonists and full inverse agonists in functional assays. nih.gov The development of amine-constrained analogs of pyridazinone H3R antagonists has also been explored to identify compounds with improved pharmacokinetic profiles. semanticscholar.org

GABA A Receptor Binding Modulation

Pyridazinone derivatives have been investigated for their ability to modulate the binding of γ-aminobutyric acid (GABA) to the GABA A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. mdpi.comsciforum.net Certain arylaminopyridazine derivatives of GABA have been shown to act as selective antagonists at the GABA A receptor site. mdpi.comcore.ac.uk

For example, the compound SR 95103, a 2-(carboxy-3'-propyl)-3-amino-4-methyl-6-phenylpyridazinium chloride, was found to displace [³H]GABA from rat brain membranes with an apparent Kᵢ of 2.2 µM. core.ac.uk Further structure-activity relationship studies led to the development of SR 95531 (gabazine) and SR 42641, which exhibited even higher affinities for the GABA A receptor site. mdpi.com These compounds, SR 95531 and SR 42641, displaced [³H]GABA with apparent Kᵢ values of 0.15 µM and 0.28 µM, respectively. mdpi.com

Biochemical characterization revealed that these pyridazinone derivatives competitively antagonize GABA at the high-affinity GABA A receptor site. mdpi.com They were shown to antagonize the GABA-elicited enhancement of [³H]diazepam binding in a concentration-dependent manner without affecting [³H]diazepam binding directly. mdpi.com This indicates that they act as competitive antagonists at the GABA recognition site on the receptor complex. mdpi.com

Fatty Acid Binding Protein (FABP4) Inhibition

Recent research has identified the pyridazin-3(2H)-one scaffold as a novel basis for the development of Fatty Acid Binding Protein 4 (FABP4) inhibitors. mdpi.comscilit.com FABP4, predominantly expressed in adipocytes and macrophages, is a key regulator of fatty acid storage and lipolysis and is implicated in metabolic diseases and cancer. scilit.comunifi.it

Through computer-assisted molecular design, researchers have developed 4-amino and 4-ureido pyridazinone-based series of compounds. scilit.comunifi.it These compounds were screened for their ability to inhibit FABP4. Several derivatives exhibited significant inhibitory activity, with IC₅₀ values in the low micromolar range. mdpi.comnih.gov For instance, a new class of FABP4 inhibitors based on the pyridazinone scaffold demonstrated IC₅₀ values ranging from 2.97 to 23.18 µM. mdpi.com

Further optimization of the 4-amino-pyridazin-3(2H)-one scaffold has led to the identification of even more potent analogs. semanticscholar.org One such analog, compound 14e , was identified as a particularly potent inhibitor with an IC₅₀ of 1.57 µM, which is lower than that of the endogenous ligand, arachidonic acid (IC₅₀ = 3.30 µM). semanticscholar.org Molecular dynamics simulations confirmed the ability of these compounds to establish key interactions within the FABP4 binding pocket. semanticscholar.org

Table 1: FABP4 Inhibitory Activity of Selected Pyridazinone Derivatives

CompoundR⁴R⁶IC₅₀ (µM) nih.gov
4b CH₃NH₂Ph2.97 ± 0.32
25a CH₃NHCONH₂Ph3.11 ± 0.21
30b CH₃NH-(2-CN)-PhPh4.29 ± 0.19
22 CH₃NHCONH₂cC₆H₁₁5.01 ± 0.38

Cell-Based Assays for Biological Activity (Excluding Clinical Human Trials)

In Vitro Antiproliferative and Cytotoxicity Assessments

A significant body of research has demonstrated the antiproliferative and cytotoxic effects of pyridazinone derivatives against various cancer cell lines. semanticscholar.org For instance, a series of triazolo-pyridazinone derivatives were evaluated for their in vitro anticancer activity against human tumor cell lines, including breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), lung cancer (A549), and colon cancer (HCT116). semanticscholar.org One compound, in particular, showed potent anticancer activity, comparable to the standard drug doxorubicin. semanticscholar.org

Novel 3(2H)-pyridazinone derivatives incorporating a piperazinyl linker have also been synthesized and assessed for their antiproliferative effects. These compounds displayed good antiproliferative activity against gastric adenocarcinoma cells (AGS) with limited cytotoxicity against normal human gingival fibroblasts. The mechanism of action for some of these compounds was found to involve the induction of oxidative stress and apoptosis, as evidenced by increased hydrogen peroxide release and Bax expression.

Furthermore, other studies have reported the antiproliferative activity of novel pyridazinone derivatives against neuroblastoma (SHSY5Y) and hepatocellular carcinoma (HEP3B) cell lines. The cytotoxic effects were determined using the MTT assay, and apoptosis induction was confirmed by changes in the expression levels of Bax, Bcl-2, and Casp3 genes.

Table 2: In Vitro Antiproliferative Activity of Pyridazinone Derivatives

Compound TypeCell Line(s)Observed EffectReference(s)
Triazolo-pyridazinonesMCF-7, HepG2, A549, HCT116 Potent anticancer activity, inhibition of urokinase semanticscholar.org
3(2H)-pyridazinones with piperazinyl linkerAGSGood antiproliferative effects, induction of oxidative stress and apoptosis
Pyridazinone derivatives with benzelhydrazone moietySHSY5Y, HEP3BCytotoxic activity, induction of apoptosis
Diarylurea derivatives based on pyridazinoneMelanoma, NSCLC, Prostate, ColonSignificant anticancer activity, cell cycle arrest, upregulation of pro-apoptotic genes

Cellular Inflammatory Response Modulation

The pyridazinone scaffold is recognized as a promising structure for the development of novel anti-inflammatory agents. Derivatives of pyridazinone have been shown to modulate cellular inflammatory responses through various mechanisms. A library of pyridazinones and related compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, identifying 48 compounds with anti-inflammatory activity.

Some pyridazinone derivatives have been reported to inhibit cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory pathway. Others have been found to inhibit LPS-induced neuroinflammation. More recently, pyridazinone derivatives bearing an indole (B1671886) moiety have been developed as potential phosphodiesterase type 4 (PDE4) inhibitors. PDE4 is a crucial enzyme in regulating the inflammatory response in immune cells like macrophages. One such derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, was shown to regulate the production of potent pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and IL-8, by human primary macrophages.

Platelet Aggregation Inhibition in vitro

Pyridazinone derivatives have been extensively studied for their potent in vitro inhibitory effects on platelet aggregation. scilit.comunifi.it A new series of pyridazinone derivatives was synthesized and tested as antiplatelet agents, with several compounds exhibiting potent inhibition of collagen-induced platelet aggregation with IC₅₀ values in the low micromolar range. unifi.it The most active compound from this series demonstrated a selective action on the biochemical pathways triggered by collagen in platelets. unifi.it

Another study focused on 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, which were found to have a strong platelet aggregation inhibiting action on human platelets in vitro. scilit.com The anti-aggregation activity of some of these compounds was found to be significantly greater than that of acetylsalicylic acid. scilit.com

Furthermore, the synthesis of new 4,5-dihydro-3(2H)pyridazinone derivatives has yielded compounds with complete platelet aggregation inhibition. The diverse biological potential and the relative ease of synthesis make pyridazinone derivatives an attractive area of research for the development of novel antiplatelet agents.

Antimicrobial and Antifungal Activity against Microbial Strains

The pyridazinone nucleus is a versatile scaffold that has been incorporated into numerous derivatives exhibiting a wide spectrum of antimicrobial and antifungal properties. Research indicates that modifications to the basic pyridazinone structure can lead to compounds with significant potency against various pathogenic bacterial and fungal strains.

Several studies have synthesized and screened libraries of pyridazinone derivatives to identify novel chemotherapeutic agents. For instance, certain diarylurea derivatives based on a pyridazinone scaffold have demonstrated notable antibacterial and antifungal effects. One such compound exhibited potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL, while another showed significant efficacy against the fungus Candida albicans, also with an MIC of 16 μg/mL. nih.gov Other research into novel pyridazinone derivatives found that specific compounds showed good activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. nih.gov The introduction of different substituents, such as indole or pyrazole (B372694) moieties, onto the pyridazinone ring has been a common strategy to enhance antimicrobial potency and spectrum.

The following table summarizes the antimicrobial and antifungal activities of selected pyridazinone derivatives as reported in various studies.

Compound TypeTarget OrganismActivity (MIC in µg/mL)
Diarylurea Pyridazinone Derivative (10h)Staphylococcus aureus16
Diarylurea Pyridazinone Derivative (8g)Candida albicans16
Substituted Pyridazinone (5e)Various Bacterial Strains25
Substituted Pyridazinone (5e)Various Fungal Strains6.25
Substituted Pyridazinone (3b, 3c)Candida albicans, Aspergillus niger12.5
2-(5-fluoropyrimidinyl)pyridazinone (11)Acinetobacter baumannii2
Hydrazone Derivative (1)Candida albicans, C. glabrata, C. parapsilosis, C. tropicalisStrong Activity
Hydrazone Derivative (3)Enterobacter hormaechei31.25
Hydrazone Derivative (5, 11)Acinetobacter baumannii31.25

This table is for illustrative purposes and includes data for various pyridazinone derivatives, not specifically this compound.

Mechanistic Insights into Anti-inflammatory and Analgesic Pathways (Molecular Level)

The anti-inflammatory and analgesic properties of pyridazinone derivatives are attributed to their interaction with several key molecular pathways involved in the inflammatory cascade. The primary mechanisms identified involve the inhibition of cyclooxygenase (COX) enzymes, modulation of pro-inflammatory cytokines and other signaling molecules.

Many pyridazinone compounds function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. jscimedcentral.com Some derivatives have been engineered to be selective inhibitors of COX-2. sarpublication.comcu.edu.eg This selectivity is a significant therapeutic advantage, as COX-2 is primarily induced during inflammation, and its inhibition can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. nih.gov For example, the derivative ABT-963 was identified as a selective COX-2 inhibitor with a high selectivity ratio and potent oral anti-inflammatory activity in vivo. sarpublication.com Molecular docking studies have further elucidated the binding modes of these compounds within the active site of the COX-2 enzyme, explaining their inhibitory potency. cu.edu.eg

Beyond COX inhibition, other pyridazinone derivatives exert their anti-inflammatory effects through different molecular targets. Some have been shown to inhibit phosphodiesterase type 4 (PDE4), an enzyme that regulates the intracellular level of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov By inhibiting PDE4, these compounds can suppress the release of inflammatory modulators and are considered valuable for treating inflammatory diseases. nih.gov Specifically, certain pyridazinone derivatives bearing an indole moiety have demonstrated promising activity and selectivity towards the PDE4B isoenzyme, leading to the regulated production of pro-inflammatory cytokines and chemokines such as IL-1, IL-6, IL-8, and TNF-α. nih.govresearchgate.net

Another identified pathway involves the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.govsemanticscholar.org NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in the inflammatory response. By preventing its activation, certain pyridazinone compounds can effectively suppress the production of inflammatory mediators like interleukin-6 (IL-6). nih.govsemanticscholar.org

The following table summarizes the molecular mechanisms underlying the anti-inflammatory action of various pyridazinone derivatives.

Compound/Derivative ClassMechanism of ActionKey Molecular Target(s)Effect
Vicinally Disubstituted Pyridazinones (e.g., ABT-963)Selective COX-2 InhibitionCyclooxygenase-2 (COX-2)Reduced prostaglandin (B15479496) synthesis
Pyridazinone-Indole HybridsPDE4 InhibitionPhosphodiesterase 4B (PDE4B)Suppression of cytokine/chemokine release (IL-1, IL-6, IL-8, TNF-α)
General Pyridazinone DerivativesNF-κB Pathway InhibitionNuclear Factor κB (NF-κB)Inhibition of pro-inflammatory gene transcription; reduced IL-6 production
Pyrido[2,3-d]pyridazine-2,8-dionesDual COX-1/COX-2 InhibitionCyclooxygenase-1 & 2Reduced prostaglandin synthesis

This table is for illustrative purposes and includes data for various pyridazinone derivatives, not specifically this compound.

Advanced Applications and Emerging Research Directions for Pyridazinone Derivatives Excluding Clinical Human Use

Role in Agrochemistry

Pyridazinone derivatives are well-established as potent agrochemicals, demonstrating significant herbicidal effects and capabilities in plant growth regulation. Their mechanism of action often involves the inhibition of critical biological processes in plants, making them effective tools for crop protection and management.

Herbicidal Effects

The herbicidal activity of pyridazinone derivatives is a prominent area of research. A key mechanism of action for many pyridazinone-based herbicides is the inhibition of photosynthesis, specifically at photosystem II (PSII). These compounds can interfere with the electron transport chain, disrupting the plant's ability to produce energy and ultimately leading to its death.

One of the most well-known pyridazinone herbicides is Chloridazon (also known as Pyrazon). It is a selective herbicide used to control broadleaf weeds in sugar beets and other crops. The primary mode of action of Chloridazon is the inhibition of photosynthetic electron transport.

Furthermore, a newer class of pyridazinone herbicides acts as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors. PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. Research has demonstrated that biaryl-pyridazinone derivatives exhibit potent PPO-inhibiting herbicidal activity against a range of weeds, including Amaranthus retroflexus and Abutilon theophrasti.

Pyridazinone Herbicide Class Mechanism of Action Examples of Target Weeds
Photosystem II InhibitorsBlockage of electron transport in photosynthesisBroadleaf weeds
PPO InhibitorsInhibition of chlorophyll and heme biosynthesis, leading to oxidative stressAmaranthus retroflexus, Abutilon theophrasti

Plant Growth Regulation

Beyond their herbicidal effects, certain pyridazinone derivatives have been investigated as plant growth regulators. These compounds can influence various physiological processes in plants, such as germination, root development, and stress tolerance. Some pyridazinone derivatives have been shown to act as plant activators, inducing the plant's natural defense mechanisms against pathogens without having direct antimicrobial activity. This systemic acquired resistance (SAR) can help protect crops from a broad spectrum of diseases. For instance, certain 3(2H)-pyridazinone derivatives have been identified as promising plant activators, demonstrating efficacy against various pathogens in vivo.

Material Science Applications

The unique chemical structure of pyridazinone derivatives, featuring nitrogen heteroatoms and a carbonyl group, makes them attractive candidates for applications in material science, particularly as functional materials and ligands for metal complexes.

Functional Materials

The pyridazinone scaffold has been explored as a building block for organic functional materials. The presence of nitrogen atoms and the potential for π-π stacking interactions make these compounds suitable for applications in electronics. There is growing interest in the use of pyridazine (B1198779) derivatives, the parent class of pyridazinones, in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties of the pyridazinone ring can be tuned through chemical modifications, allowing for the design of materials with specific optical and electronic characteristics.

Ligands

The nitrogen atoms within the pyridazinone ring can act as coordination sites for metal ions, enabling their use as ligands in the formation of metal complexes. The resulting coordination compounds can exhibit a range of interesting properties, including catalytic activity, and unique magnetic and optical behaviors. Research has shown that pyridazine-based ligands can form stable complexes with various transition metals. The specific substituents on the pyridazinone ring can influence the coordination geometry and the electronic properties of the resulting metal complex, opening avenues for the design of novel catalysts and functional inorganic materials.

Application Area Key Feature of Pyridazinone Derivatives Potential Use
Functional MaterialsTunable electronic properties, π-π stackingOrganic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs)
Ligands for Metal ComplexesPresence of coordinating nitrogen atomsCatalysis, Magnetic Materials, Optical Materials

Development as Chemical Probes for Biological Systems

The inherent biological activity and the potential for chemical modification make pyridazinone derivatives valuable scaffolds for the development of chemical probes to study biological systems. These probes can be designed to interact with specific biomolecules or to visualize cellular processes.

Fluorescently labeled pyridazinone derivatives have been synthesized for use in bioimaging. By attaching a fluorophore to the pyridazinone core, researchers can create molecules that emit light upon binding to a specific target or localizing within a particular cellular compartment. For example, nitrogen-fused pyridazinone fluorescent probes have been developed for live cell and brain tissue imaging. These probes are designed to have favorable photophysical properties, such as high quantum yields and large Stokes shifts, which are crucial for clear and sensitive imaging.

Furthermore, pyridazinone derivatives have been functionalized for use in Positron Emission Tomography (PET), a powerful in vivo imaging technique. By incorporating a positron-emitting radionuclide, such as fluorine-18, into the pyridazinone structure, scientists can create radiotracers that allow for the non-invasive visualization and quantification of biological processes in living organisms. For instance, fluorinated pyridazinone analogues have been synthesized and evaluated as potential cardiac PET tracers.

Probe Type Modification Application
Fluorescent ProbesAttachment of a fluorophoreLive cell imaging, tissue imaging
PET TracersIncorporation of a positron-emitting radionuclide (e.g., ¹⁸F)In vivo imaging of biological processes

Future Prospects in Molecular Sciences and Drug Discovery (Pre-clinical Investigations)

The pyridazinone scaffold continues to be a fertile ground for research in molecular sciences and pre-clinical drug discovery. The diverse biological activities exhibited by this class of compounds suggest a broad therapeutic potential that is actively being explored.

Pre-clinical investigations have revealed that pyridazinone derivatives possess a wide array of pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. The mechanism of action for these effects is often tied to the inhibition of specific enzymes or the modulation of cellular signaling pathways.

In the realm of oncology, for example, certain pyridazinone derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis. Their anticancer effects are being investigated through various mechanisms, including the inhibition of kinases that are crucial for cancer cell growth and survival.

The anti-inflammatory properties of pyridazinone derivatives are also a significant area of pre-clinical research. These compounds have been found to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes and phosphodiesterases (PDEs). The development of novel pyridazinone-based anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor.

The future of pyridazinone derivatives in molecular sciences and drug discovery appears promising. The ability to readily modify the pyridazinone core allows for the generation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This facilitates the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of diseases deepens, the rational design of pyridazinone derivatives targeting specific biological pathways will likely lead to the discovery of novel therapeutic agents for a variety of conditions.

Therapeutic Area Pre-clinical Findings Potential Mechanism of Action
OncologyInhibition of cancer cell proliferation, induction of apoptosisKinase inhibition
InflammationReduction of inflammatory mediatorsCOX inhibition, PDE inhibition
NeuroscienceAnticonvulsant and analgesic effectsModulation of ion channels and receptors

Q & A

Q. What are the critical parameters for optimizing the synthesis of 6-methyl-5-propylpyridazin-3(2H)-one to maximize yield and purity?

Key factors include:

  • Temperature control : Elevated temperatures (80–100°C) are often required for cyclization steps, but excessive heat can lead to side reactions like decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates, while protic solvents (e.g., ethanol) aid in purification .
  • Catalysts : Bases like KOH or NaH are critical for deprotonation during coupling reactions, as seen in the synthesis of structurally similar pyridazinones .
  • Reaction time : Extended reaction times (>12 hours) may be necessary for complete conversion, but must be balanced against thermal degradation risks .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming regioselectivity and substituent positions. For example, the methyl group at position 6 typically resonates at δ 2.1–2.3 ppm in CDCl₃ .
  • HPLC-MS : Reversed-phase HPLC with C18 columns (acetonitrile/water mobile phase) ensures purity assessment, while MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 195) .
  • X-ray crystallography : Used to resolve ambiguous stereochemistry in derivatives, as demonstrated for triazolopyridazinones .

Q. How can solubility challenges of this compound in pharmaceutical solvents be systematically addressed?

  • Co-solvency : Ethanol-water mixtures (70:30 v/v) enhance solubility of hydrophobic pyridazinones by reducing interfacial tension .
  • pH adjustment : Buffered solutions (e.g., ammonium acetate, pH 6.5) improve solubility for biological assays, as shown in related compounds .
  • Solid dispersion : Polyvinylpyrrolidone (PVP) matrices increase dissolution rates by disrupting crystalline lattices .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates regioisomers common in pyridazinone syntheses .
  • Recrystallization : Ethanol or methanol recrystallization removes unreacted starting materials, yielding >95% purity .
  • Acid-base extraction : Selective precipitation using HCl/NaOH washes isolates the compound from polar byproducts .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Temperature : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the propyl chain .
  • Light protection : Amber glassware or opaque containers mitigate photodegradation of the pyridazinone core .
  • Moisture control : Desiccants (silica gel) prevent hydrolysis of the lactam ring in humid environments .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Docking studies : Molecular docking (AutoDock Vina) identifies potential binding modes with targets like cyclooxygenase-2 (COX-2), leveraging structural analogs (e.g., 6-phenylpyridazinones) .
  • QSAR models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent electronegativity (e.g., propyl vs. phenyl groups) with anti-inflammatory activity .
  • MD simulations : Molecular dynamics (GROMACS) assess ligand-receptor stability over time, highlighting critical hydrogen bonds (e.g., lactam O···His90 in COX-2) .

Q. What strategies resolve contradictions in biological activity data across assay models for this compound?

  • Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation protocols to minimize variability .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may explain divergent results in vivo vs. in vitro .
  • Dose-response normalization : IC₅₀ values should be adjusted for solubility differences (e.g., DMSO vs. aqueous buffers) .

Q. How can regioselectivity challenges in synthesizing substituted pyridazinones be addressed?

  • Directing groups : Introducing electron-withdrawing groups (e.g., nitro) at position 5 directs electrophilic substitution to position 6, as seen in chloropyridazinones .
  • Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps by reducing side reactions (e.g., 80% yield for 6-methyl vs. 50% conventional) .
  • Protecting groups : tert-Butoxycarbonyl (Boc) protection of amines prevents undesired alkylation during coupling .

Q. What mechanistic insights explain the metabolic stability of this compound in hepatic models?

  • Cytochrome P450 inhibition : The propyl chain reduces CYP3A4 affinity compared to bulkier substituents (e.g., phenyl), as shown in microsomal assays .
  • Glucuronidation resistance : The lactam ring’s rigidity hinders conjugation by UDP-glucuronosyltransferases (UGTs) .
  • In silico predictions : SwissADME identifies high passive diffusion (LogP ~2.8), favoring renal excretion over hepatic metabolism .

Q. How can advanced spectroscopic techniques elucidate reaction intermediates in pyridazinone synthesis?

  • In situ FTIR : Monitors carbonyl stretching (1650–1700 cm⁻¹) during lactam formation .
  • HRMS-ESI : High-resolution mass spectrometry tracks transient intermediates (e.g., enolates) in real-time .
  • 2D NMR (HSQC, NOESY) : Resolves spatial proximity of substituents in multi-step reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.